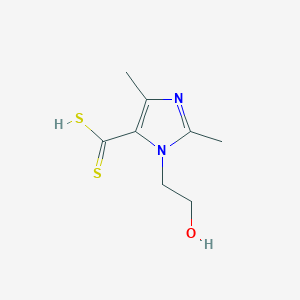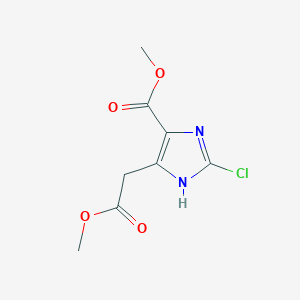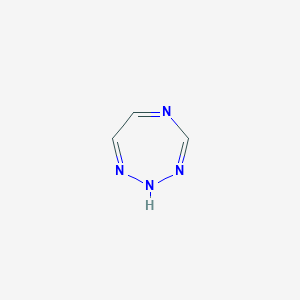
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro group, a methyl-substituted phenyl ring, and a phenyl ring attached to a propanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate receptor activity in signal transduction pathways .
相似化合物的比较
- 1-Bromo-3-(4-methylphenyl)-1-phenylpropan-2-one
- 1-Iodo-3-(4-methylphenyl)-1-phenylpropan-2-one
- 1-Chloro-3-(4-methoxyphenyl)-1-phenylpropan-2-one
Comparison: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo and iodo analogs. The chloro derivative is generally more stable and less reactive than the bromo and iodo counterparts, making it suitable for specific synthetic applications . The methoxy-substituted analog exhibits different electronic properties, influencing its reactivity and applications .
属性
CAS 编号 |
90176-71-9 |
|---|---|
分子式 |
C16H15ClO |
分子量 |
258.74 g/mol |
IUPAC 名称 |
1-chloro-3-(4-methylphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C16H15ClO/c1-12-7-9-13(10-8-12)11-15(18)16(17)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
InChI 键 |
DYLDYRCRZKHEGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)

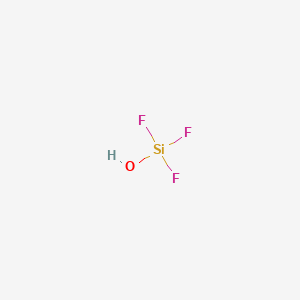
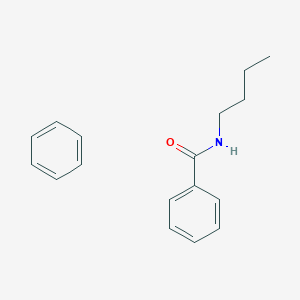
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
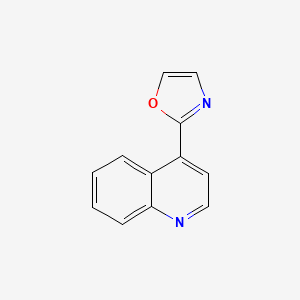
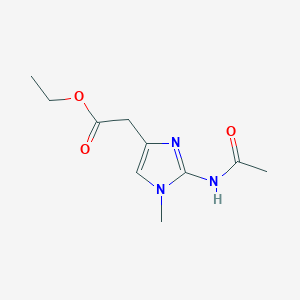
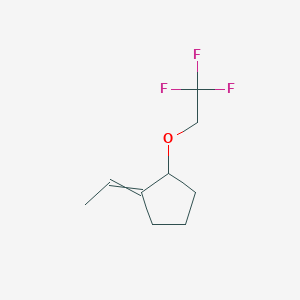
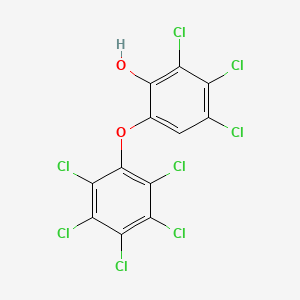
![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
